molecular formula C20H22O4 B13408756 Ketoprofen 2,3-Butylene Glycol Ester

Ketoprofen 2,3-Butylene Glycol Ester

Cat. No.: B13408756
M. Wt: 326.4 g/mol
InChI Key: FMAWHZICIBCERI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketoprofen 2,3-Butylene Glycol Ester typically involves the esterification of ketoprofen with 2,3-butylene glycol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

Ketoprofen 2,3-Butylene Glycol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Biological Activity

Ketoprofen 2,3-Butylene Glycol Ester is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. This compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic applications. Its enhanced solubility and bioavailability compared to its parent compound make it a subject of interest in pharmaceutical research.

Chemical Structure and Synthesis

This compound has the molecular formula C20H22O4C_{20}H_{22}O_{4} and a molar mass of 326.39 g/mol. The compound is synthesized through the esterification reaction between ketoprofen and butylene glycol, often catalyzed by acid catalysts. The general reaction can be represented as follows:

Ketoprofen+Butylene GlycolAcid CatalystKetoprofen 2 3 Butylene Glycol Ester\text{Ketoprofen}+\text{Butylene Glycol}\xrightarrow{\text{Acid Catalyst}}\text{Ketoprofen 2 3 Butylene Glycol Ester}

This modification enhances the pharmacokinetic properties of ketoprofen, allowing for improved absorption and efficacy in clinical settings.

This compound functions primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins—mediators of pain and inflammation. By reducing prostaglandin production, this compound alleviates pain associated with various inflammatory conditions .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties similar to those of ketoprofen itself. It has been shown to effectively reduce inflammation and pain in various experimental models:

  • In Vitro Studies : The compound demonstrated significant inhibition of COX enzymes in cell-based assays.
  • In Vivo Studies : Animal models have shown that this compound effectively reduces inflammation and pain responses. For instance, it was evaluated in acetic acid-induced writhing tests and hot plate tests, showing substantial antinociceptive activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is notably improved due to its enhanced solubility. Studies have indicated that the ester form increases absorption rates when co-administered with other medications. This characteristic is particularly beneficial for patients requiring combination therapies .

Case Studies

  • Chronic Inflammatory Diseases : In a study involving chronic inflammatory disease models, this compound was found to provide prolonged relief from symptoms compared to traditional formulations of ketoprofen. The study highlighted its effectiveness in stabilizing red blood cell membranes, which correlates with reduced inflammation .
  • Gastroprotective Effects : Another study explored the gastroprotective effects of this ester derivative. The results indicated that it had a lower incidence of gastrointestinal side effects compared to pure ketoprofen, making it a safer alternative for long-term use .

Comparative Analysis

The following table summarizes key features and findings related to this compound compared to its parent compound:

FeatureKetoprofenThis compound
Molecular Formula C15H14O3C20H22O4
Molar Mass (g/mol) 242.27326.39
Solubility LowHigh
COX Inhibition YesYes
Gastrointestinal Side Effects CommonReduced
Bioavailability ModerateEnhanced

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

3-hydroxybutan-2-yl 2-(3-benzoylphenyl)propanoate

InChI

InChI=1S/C20H22O4/c1-13(20(23)24-15(3)14(2)21)17-10-7-11-18(12-17)19(22)16-8-5-4-6-9-16/h4-15,21H,1-3H3

InChI Key

FMAWHZICIBCERI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C(C)O

Origin of Product

United States

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